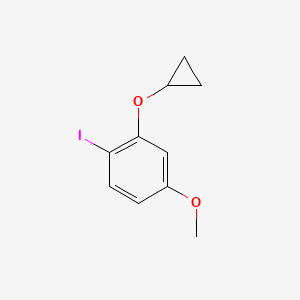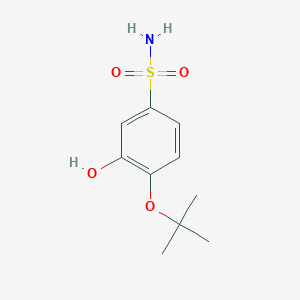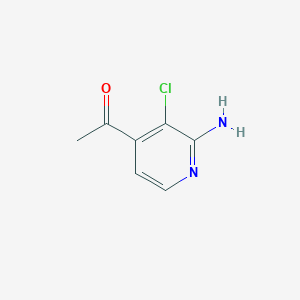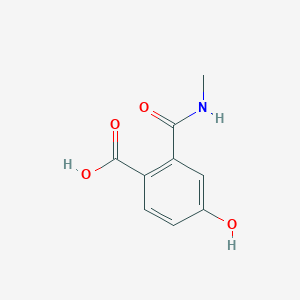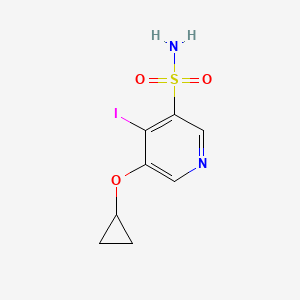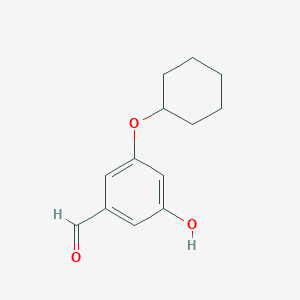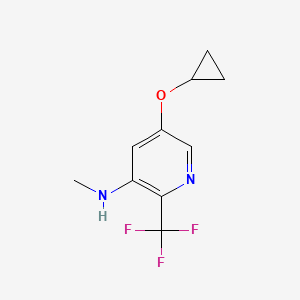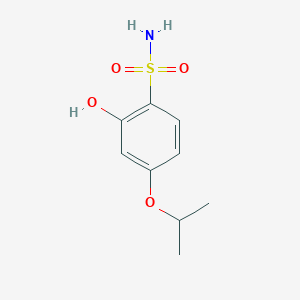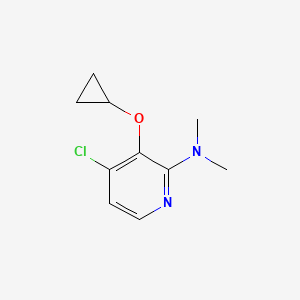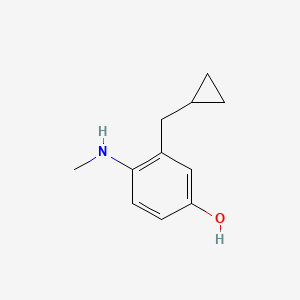
3-(Cyclopropylmethyl)-4-(methylamino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropylmethyl)-4-(methylamino)phenol is an organic compound characterized by a cyclopropylmethyl group attached to the phenol ring and a methylamino group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-4-(methylamino)phenol typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Attachment to the Phenol Ring: The cyclopropylmethyl group is then introduced to the phenol ring via Friedel-Crafts alkylation using a Lewis acid catalyst like aluminum chloride.
Introduction of the Methylamino Group: The final step involves the nitration of the phenol ring followed by reduction to form the amino group, which is then methylated using formaldehyde and formic acid (Eschweiler-Clarke reaction).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-(Cyclopropylmethyl)-4-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Halogenated phenols.
科学的研究の応用
3-(Cyclopropylmethyl)-4-(methylamino)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Cyclopropylmethyl)-4-(methylamino)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the cyclopropylmethyl and methylamino groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-(Cyclopropylmethyl)phenol: Lacks the methylamino group, resulting in different chemical and biological properties.
4-(Methylamino)phenol: Lacks the cyclopropylmethyl group, affecting its reactivity and applications.
Uniqueness
3-(Cyclopropylmethyl)-4-(methylamino)phenol is unique due to the presence of both the cyclopropylmethyl and methylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
3-(cyclopropylmethyl)-4-(methylamino)phenol |
InChI |
InChI=1S/C11H15NO/c1-12-11-5-4-10(13)7-9(11)6-8-2-3-8/h4-5,7-8,12-13H,2-3,6H2,1H3 |
InChIキー |
VQGPPGHKJDWBMW-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=C1)O)CC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


